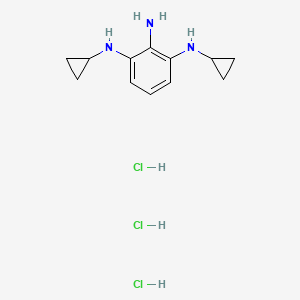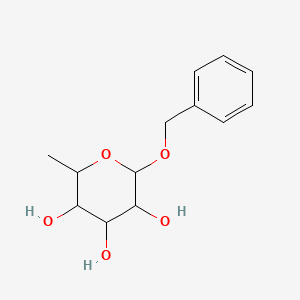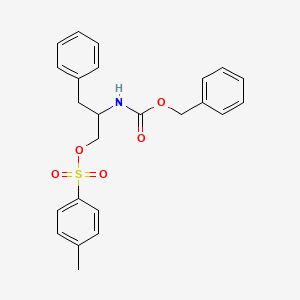
(R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid is a chiral amino acid derivative that features an indole moiety. This compound is structurally related to tryptophan, an essential amino acid, and is known for its significant role in various biochemical processes. The indole ring is a common structural motif in many biologically active compounds, making this compound of particular interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available indole-3-carboxaldehyde.
Reductive Amination: Indole-3-carboxaldehyde undergoes reductive amination with ®-2-aminopropanoic acid in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the desired ®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in metabolic pathways and as a precursor to neurotransmitters such as serotonin.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Wirkmechanismus
The mechanism of action of ®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid involves its interaction with various molecular targets:
Molecular Targets: It can bind to receptors such as serotonin receptors, influencing neurotransmission and mood regulation.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid is unique due to its chiral nature and specific structural features that allow it to interact with a wide range of biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5-6,13H2,(H,15,16)/t8-/m1/s1 |
InChI-Schlüssel |
DCANZKNKGZKOKH-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CN)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)









![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)
